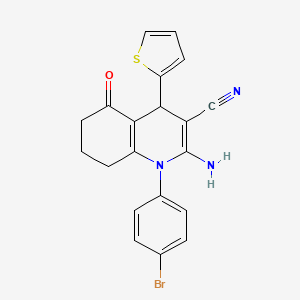
2-Amino-1-(4-bromophenyl)-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex heterocyclic molecule with an intriguing structure. Let’s break it down:
Name: 2-Amino-1-(4-bromophenyl)-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Structure: It consists of a hexahydroquinoline core fused with a thiophene ring and a cyano group.
Functional Groups:
Preparation Methods
Synthetic Routes::
Oxadiazole Formation:
Industrial Production:: While specific industrial methods for this compound are not widely documented, the synthetic routes mentioned above can serve as starting points for scale-up.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Scaffold for designing novel heterocyclic compounds.
Biology: Potential bioactive agents due to diverse functional groups.
Medicine: Investigate antibacterial, antifungal, or antiviral properties.
Industry: Explore applications in materials science or catalysis.
Mechanism of Action
Targets: Interaction with specific receptors or enzymes.
Pathways: Modulation of cellular processes (e.g., signal transduction).
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features compared to related compounds.
Similar Compounds: Explore other hexahydroquinoline derivatives or oxadiazoles.
Properties
Molecular Formula |
C20H16BrN3OS |
|---|---|
Molecular Weight |
426.3 g/mol |
IUPAC Name |
2-amino-1-(4-bromophenyl)-5-oxo-4-thiophen-2-yl-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C20H16BrN3OS/c21-12-6-8-13(9-7-12)24-15-3-1-4-16(25)19(15)18(14(11-22)20(24)23)17-5-2-10-26-17/h2,5-10,18H,1,3-4,23H2 |
InChI Key |
RUXJZDXAYJDAKT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(C(=C(N2C3=CC=C(C=C3)Br)N)C#N)C4=CC=CS4)C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 2-[(2,3-dimethylphenyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B11534784.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11534787.png)
![2,4-dibromo-6-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B11534789.png)


![Methyl 2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3,3,3-trifluoro-2-(phenylformamido)propanoate](/img/structure/B11534816.png)
![2-{[3-(2-Chlorophenyl)-2-methyl-5-phenyl-4-(phenylcarbonyl)-2,3-dihydrofuran-2-yl]imino}-1,3-diphenylpropane-1,3-dione](/img/structure/B11534838.png)
![4-[(E)-{[2-(2-Cyanophenoxy)acetamido]imino}methyl]phenyl 2-iodobenzoate](/img/structure/B11534841.png)
![[3-hydroxy-3-(trifluoromethyl)-3a,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-2(3H)-yl](4-nitrophenyl)methanone](/img/structure/B11534845.png)
![(5Z)-7-methyl-5-(4-nitrobenzylidene)-5H-indeno[1,2-b]pyridine](/img/structure/B11534846.png)
![5-O'-methyl 3-O'-propan-2-yl 2'-amino-6'-methyl-2-oxospiro[1H-indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11534854.png)
![N-[2-(4-Chlorophenyl)ethyl]-2-[N-(2,5-dimethoxyphenyl)benzenesulfonamido]acetamide](/img/structure/B11534861.png)
![2,8-bis(4-methoxyphenyl)-5-phenyl-3a,4,6,6a,9a,10,10a,10b-octahydro-6,10-ethenoisoindolo[5,6-e]isoindole-1,3,7,9(2H,8H)-tetrone](/img/structure/B11534867.png)
![N-(2,6-diethylphenyl)-2-[(6-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11534872.png)
